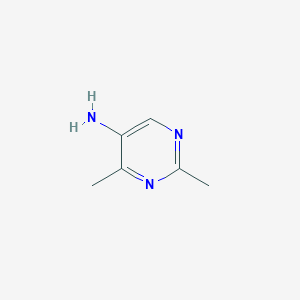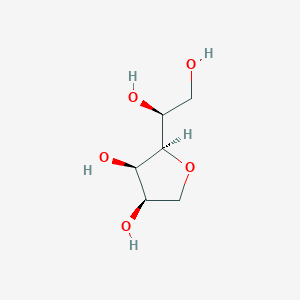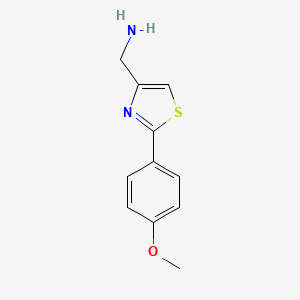
(2-(4-Methoxyphenyl)thiazol-4-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(2-(4-Methoxyphenyl)thiazol-4-yl)methanamine” is a chemical compound with the molecular formula C11H12N2OS . It has a molecular weight of 220.29 g/mol . The compound is also known by several other names, including “857997-91-2”, “C-[2-(4-METHOXY-PHENYL)-THIAZOL-4-YL]-METHYLAMINE”, and "[2-(4-METHOXYPHENYL)-1,3-THIAZOL-4-YL]METHANAMINE" .
Molecular Structure Analysis
The compound has a complex structure that includes a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms . The InChI string for the compound is "InChI=1S/C11H12N2OS/c1-14-10-4-2-8(3-5-10)11-13-9(6-12)7-15-11/h2-5,7H,6,12H2,1H3" , and the canonical SMILES string is "COC1=CC=C(C=C1)C2=NC(=CS2)CN" .
Physical And Chemical Properties Analysis
The compound has several computed properties, including a XLogP3-AA value of 1.5, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 4, and a rotatable bond count of 3 . Its exact mass and monoisotopic mass are both 220.06703418 g/mol . The compound also has a topological polar surface area of 76.4 Ų, a heavy atom count of 15, and a complexity of 195 .
Applications De Recherche Scientifique
Synthesis and Characterization
- The compound has been synthesized using various methods, with a focus on high-yielding reactions and detailed spectroscopic characterization. For instance, 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine, a related compound, was synthesized using polyphosphoric acid condensation and characterized using techniques like FT-IR and NMR (Shimoga, Shin, & Kim, 2018).
Tautomerism and Conformation
- The study of the tautomerism and molecular conformations of methoxy-substituted thiazolines has been a focus of research. The molecular structures and tautomeric forms of these compounds have been explored using crystallographic and computational methods (Balti, Norberg, Efrit, Lanners, & Wouters, 2016).
Excited-State Intramolecular Proton Transfer
- Compounds based on the thiazolo[5,4-d]thiazole moiety, similar to the query compound, have been investigated for their potential in excited-state intramolecular proton transfer (ESIPT). This research has implications in fields like organic light-emitting diodes (Zhang, Chen, Hung, Tang, Hsu, Chen, Meng, & Chou, 2016).
Antimicrobial and Antifungal Activities
- Some derivatives of the queried compound have been synthesized and screened for antimicrobial and antifungal activities, showing potential in medicinal chemistry applications. For example, research into Schiff bases containing the thiazole ring has demonstrated good antimicrobial activity (Bharti, Nath, Tilak, & Singh, 2010).
Quantum Chemical and Docking Studies
- Quantum chemical calculations and molecular docking studies have been conducted on similar molecules to understand their structural, electronic, and biological properties. These studies provide insights into the potential biological activity and molecular interactions of such compounds (Viji, Revathi, Balachandran, Babiyana, Narayana, & Salian, 2020).
Anticancer Properties
- Some derivatives exhibit promising anticancer properties, as evidenced by their cytotoxic effects on cancer cell lines. These findings suggest potential therapeutic applications for these compounds (Havrylyuk, Zimenkovsky, Vasylenko, & Lesyk, 2013).
Propriétés
IUPAC Name |
[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2OS/c1-14-10-4-2-8(3-5-10)11-13-9(6-12)7-15-11/h2-5,7H,6,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHRNKLGCQSQHPQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=CS2)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30586185 |
Source


|
| Record name | 1-[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30586185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-(4-Methoxyphenyl)thiazol-4-yl)methanamine | |
CAS RN |
857997-91-2 |
Source


|
| Record name | 1-[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30586185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

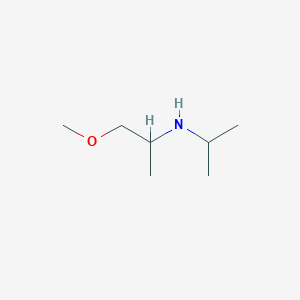
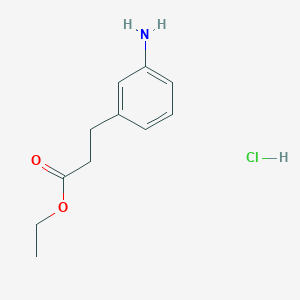
![2-[2-(4-Hydroxypiperidin-1-yl)-ethyl]isoindole-1,3-dione](/img/structure/B1367651.png)
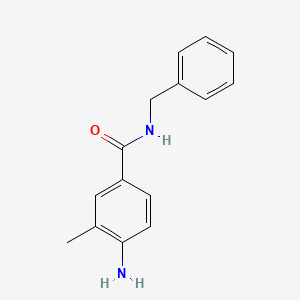

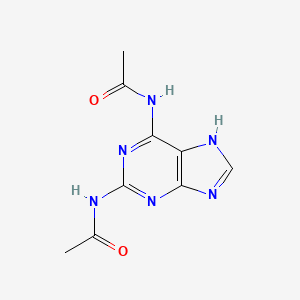

![(S)-2-(5,8-dioxo-4,7-diazaspiro[2.5]octan-6-yl)acetic acid](/img/structure/B1367661.png)


